molecular formula C18H16O3 B7871950 5-Methyl-2-furyl-(4-phenoxyphenyl)methanol

5-Methyl-2-furyl-(4-phenoxyphenyl)methanol

Cat. No.: B7871950
M. Wt: 280.3 g/mol
InChI Key: CWWXJQNJLHULQH-UHFFFAOYSA-N
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Description

5-Methyl-2-furyl-(4-phenoxyphenyl)methanol is an organic compound with the molecular formula C18H16O3 It is known for its unique structure, which combines a furan ring with a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-furyl-(4-phenoxyphenyl)methanol typically involves the reaction of 5-methyl-2-furylmethanol with 4-phenoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of the furan derivative attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the final product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol, methanol, and dichloromethane. The reaction is typically carried out at elevated temperatures and may require the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-furyl-(4-phenoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

    Oxidation: Formation of 5-methyl-2-furyl-(4-phenoxyphenyl)ketone or carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

5-Methyl-2-furyl-(4-phenoxyphenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-furyl-(4-phenoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furylmethanol: A precursor in the synthesis of 5-Methyl-2-furyl-(4-phenoxyphenyl)methanol.

    4-Phenoxybenzaldehyde: Another precursor used in the synthesis.

    5-Methyl-2-furyl-(4-methoxyphenyl)methanol: A structurally similar compound with a methoxy group instead of a phenoxy group.

Uniqueness

This compound is unique due to its combination of a furan ring and a phenoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5-methylfuran-2-yl)-(4-phenoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-13-7-12-17(20-13)18(19)14-8-10-16(11-9-14)21-15-5-3-2-4-6-15/h2-12,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWXJQNJLHULQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(C=C2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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